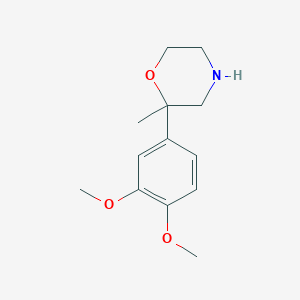

2-(3,4-Dimethoxyphenyl)-2-methylmorpholine

Description

Contextual Significance of Morpholine (B109124) and Dimethoxyphenyl Scaffolds in Modern Organic Chemistry and Molecular Design

Similarly, the dimethoxyphenyl group is a frequently occurring structural element in biologically active compounds. The methoxy (B1213986) groups can influence the electronic properties of the phenyl ring and participate in hydrogen bonding. Furthermore, the dimethoxyphenyl scaffold is found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. mdpi.com The specific substitution pattern, such as the 3,4-dimethoxy arrangement, can be crucial for target recognition and binding affinity.

Rationale for Dedicated Academic Investigation of 2-(3,4-Dimethoxyphenyl)-2-methylmorpholine

The dedicated academic investigation of this compound is predicated on the hypothesis that the unique combination of the morpholine and dimethoxyphenyl scaffolds within a single molecule could lead to novel chemical properties and biological activities. The introduction of a methyl group at the 2-position of the morpholine ring adds a chiral center, opening possibilities for stereoselective synthesis and the investigation of enantiomer-specific interactions with biological systems.

The rationale for its study can be broken down as follows:

Synergistic Effects: Investigating whether the combination of the two well-established pharmacophores results in synergistic or novel biological activities that are not observed with compounds containing only one of the scaffolds.

Stereochemical Exploration: The presence of a chiral center allows for the synthesis and study of individual enantiomers, which may exhibit different pharmacological profiles.

Structure-Activity Relationship (SAR) Studies: This molecule can serve as a valuable tool in SAR studies to understand how the spatial arrangement of the dimethoxyphenyl group relative to the morpholine ring influences biological activity.

Novel Chemical Space: The synthesis and characterization of this compound contribute to the expansion of accessible chemical space, providing new building blocks for the development of more complex molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-methylmorpholine |

InChI |

InChI=1S/C13H19NO3/c1-13(9-14-6-7-17-13)10-4-5-11(15-2)12(8-10)16-3/h4-5,8,14H,6-7,9H2,1-3H3 |

InChI Key |

GMEUBMIBGGPSAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCCO1)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Transformations

Targeted Chemical Transformations and Derivatization Post-Cyclization

Following the successful cyclization to form the 2-(3,4-dimethoxyphenyl)-2-methylmorpholine core, the molecule presents several reactive sites that allow for a wide range of targeted chemical transformations and derivatizations. These modifications are crucial for exploring the structure-activity relationships of this class of compounds. The primary sites for such derivatization include the morpholine (B109124) nitrogen, the dimethoxyphenyl ring system, and the C2-methyl group.

The secondary amine of the morpholine ring is a key handle for a variety of functional group interconversions, most notably N-alkylation and N-acylation. The morpholine oxygen, while generally less reactive, exerts a significant electronic influence on the ring and can participate in hydrogen bonding.

The nitrogen atom of the morpholine ring is nucleophilic and readily undergoes alkylation with various electrophiles. Common methods include reaction with alkyl halides, sulfates, or reductive amination with aldehydes and ketones. For instance, N-methylation can be achieved using formaldehyde (B43269) and a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium cyanoborohydride. More complex alkyl groups can be introduced using the corresponding alkyl bromides or iodides in the presence of a non-nucleophilic base to scavenge the resulting acid. reddit.com Gas-phase N-alkylation with alcohols over heterogeneous catalysts like CuO-NiO/γ-Al2O3 also represents a viable, though more industrially-oriented, method. researchgate.net

N-acylation is another fundamental transformation, converting the secondary amine into an amide. This is typically accomplished using acyl chlorides or anhydrides in the presence of a base such as triethylamine (B128534) or pyridine. The resulting amides are generally more stable and less basic than the parent amine. This derivatization can be used to install a wide variety of functionalities.

While direct chemical transformation of the morpholine ether oxygen is uncommon due to its low reactivity, its presence is crucial. The oxygen atom's electron-withdrawing nature lowers the basicity of the nitrogen atom compared to a piperidine (B6355638) analogue. mdpi.com Furthermore, it can act as a hydrogen bond acceptor, influencing the molecule's conformation and pharmacokinetic properties. acs.org Radical reactions or oxidative ring-opening procedures can involve the oxygen atom, but these are typically less controlled for simple functionalization. nih.govgoogle.com

Table 1: Examples of N-Functionalization Reactions

| Transformation | Reagent(s) | Base/Catalyst | Product |

|---|---|---|---|

| N-Methylation | Formaldehyde, Formic Acid | None (Eschweiler-Clarke) | 4-Methyl-2-(3,4-dimethoxyphenyl)-2-methylmorpholine |

| N-Ethylation | Ethyl Iodide | K₂CO₃ | 4-Ethyl-2-(3,4-dimethoxyphenyl)-2-methylmorpholine |

| N-Benzylation | Benzyl (B1604629) Bromide | Triethylamine | 4-Benzyl-2-(3,4-dimethoxyphenyl)-2-methylmorpholine |

| N-Acetylation | Acetic Anhydride | Pyridine | 1-(2-(3,4-Dimethoxyphenyl)-2-methylmorpholino)ethan-1-one |

| N-Benzoylation | Benzoyl Chloride | NaOH (aq) (Schotten-Baumann) | (2-(3,4-Dimethoxyphenyl)-2-methylmorpholino)(phenyl)methanone |

The 3,4-dimethoxyphenyl (veratryl) group is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effects of the two methoxy (B1213986) groups. wikipedia.org These groups are ortho, para-directing. In the case of the 3,4-disubstituted pattern, the positions open for substitution are C-2, C-5, and C-6. The directing effects of the methoxy groups are additive. The C-5 position is para to the 4-methoxy group and meta to the 3-methoxy group. The C-6 position is ortho to the 3-methoxy group and meta to the 4-methoxy group. The C-2 position is ortho to the 3-methoxy group and meta to the 4-methoxy group. Therefore, substitution is strongly favored at the more activated C-5 and C-6 positions. libretexts.org

Standard EAS reactions can be performed under relatively mild conditions.

Nitration: Can be achieved with nitric acid in acetic acid, often without the need for the more aggressive sulfuric acid catalyst, to yield a mixture of 5-nitro and 6-nitro derivatives. echemi.comquizlet.com

Halogenation: Bromination, for example, can be readily accomplished using reagents like N-bromosuccinimide (NBS) in a suitable solvent or bromine in acetic acid to afford the corresponding bromo-substituted compounds, primarily at the C-6 position. oc-praktikum.dechemicalbook.com

Friedel-Crafts Reactions: Acylation and alkylation can introduce new carbon-carbon bonds. For example, acylation with acetyl chloride and a Lewis acid catalyst like aluminum chloride would be expected to yield the 6-acetyl derivative.

The regioselectivity of these reactions can be influenced by the steric bulk of the morpholine moiety and the specific reaction conditions employed.

Table 2: Examples of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Catalyst/Conditions | Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, Acetic Acid | Room Temperature | 2-(6-Nitro-3,4-dimethoxyphenyl)-2-methylmorpholine |

| Bromination | N-Bromosuccinimide (NBS) | CCl₄, reflux | 2-(6-Bromo-3,4-dimethoxyphenyl)-2-methylmorpholine |

| Acylation | Acetyl Chloride | AlCl₃, CS₂ | 2-(6-Acetyl-3,4-dimethoxyphenyl)-2-methylmorpholine |

| Sulfonation | Fuming H₂SO₄ | Low Temperature | 2-(2-Methylmorpholin-2-yl)-4,5-dimethoxybenzenesulfonic acid |

Functionalization of the C2-methyl group represents a more advanced chemical transformation. The protons on this methyl group are more acidic than those of a simple alkane due to their position alpha to both the ring oxygen and nitrogen, as well as their benzylic nature. This allows for deprotonation with a strong, non-nucleophilic base to form a carbanion, which can then act as a nucleophile.

A common strategy involves the use of a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures in an aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting lithiated species can then be quenched with a variety of electrophiles. For example, reaction with an alkyl halide (e.g., methyl iodide or benzyl bromide) would lead to the formation of a new carbon-carbon bond, elongating the side chain at the C2 position. This approach allows for the introduction of diverse functional groups, significantly expanding the chemical space accessible from the parent molecule. Care must be taken to control the reaction conditions to avoid competing reactions, such as deprotonation at other sites or reactions involving the N-H proton if it has not been previously protected. nih.govspringernature.com

Table 3: Examples of C2-Methyl Group Functionalization

| Transformation | Reagent(s) | Conditions | Product |

|---|

Comprehensive Spectroscopic Characterization and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 2-(3,4-dimethoxyphenyl)-2-methylmorpholine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be essential to unambiguously assign all proton and carbon signals and to understand the molecule's dynamic behavior.

The expected ¹H NMR spectrum would feature distinct signals for the aromatic protons of the 3,4-dimethoxyphenyl group, two singlets for the methoxy (B1213986) groups, a singlet for the C2-methyl group, and a series of multiplets for the diastereotopic protons of the morpholine (B109124) ring. The ¹³C NMR spectrum would correspondingly show signals for the aromatic carbons, the methoxy carbons, the C2-methyl carbon, and the four carbons of the morpholine ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C2-CH₃ | ~1.5 | ~25 | Singlet in ¹H NMR |

| H3/H5 (Morpholine) | 2.5 - 3.0 and 3.5 - 4.0 | ~50, ~68 | Complex multiplets due to diastereotopicity and coupling |

| H6 (Morpholine) | 2.7 - 3.2 | ~46 | Complex multiplets |

| 3-OCH₃ | ~3.88 | ~55.9 | Singlet in ¹H NMR |

| 4-OCH₃ | ~3.90 | ~56.0 | Singlet in ¹H NMR |

| Aromatic (H2', H5', H6') | 6.8 - 7.2 | ~110-120, ~149 | Distinct aromatic coupling patterns (d, dd) |

| C2 (Quaternary) | - | ~75 | Quaternary carbon, no direct ¹H signal |

To confirm the proposed structural assignments, a suite of two-dimensional (2D) NMR experiments would be utilized. These experiments reveal correlations between nuclei, providing irrefutable evidence of the bonding framework and spatial proximity of atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would be particularly useful for tracing the connectivity between the protons on the morpholine ring (H3-H5-H6) and confirming the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C). It would definitively link each proton signal from the morpholine and methyl groups to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those from the C2-methyl protons to the C2 and C3 carbons of the morpholine ring, and crucially, to the quaternary C2 and the ipso-carbon (C1') of the phenyl ring. This would confirm the connection between the dimethoxyphenyl substituent and the morpholine heterocycle at the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY would provide insights into the preferred conformation, for example, by showing spatial correlations between the C2-methyl group and specific protons on the morpholine ring (e.g., an axial or equatorial proton at C3). researchgate.net

The six-membered morpholine ring typically adopts a chair conformation, which can undergo a ring inversion process. researchgate.net In this compound, this inversion would interchange the axial and equatorial positions of the substituents on the nitrogen and carbon atoms.

Variable-temperature (VT) NMR studies would be employed to investigate this dynamic process. At high temperatures, the ring inversion is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling, the rate of inversion slows, leading to signal broadening and eventual decoalescence into separate, sharp signals for each distinct proton in the "frozen" chair conformer. By analyzing the spectra at different temperatures, particularly at the coalescence temperature, it is possible to calculate the activation energy (ΔG‡) for the chair-to-chair interconversion, providing quantitative data on the conformational flexibility of the morpholine ring. researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Identification and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₉NO₃), HRMS would be used to confirm the molecular weight and elemental composition, distinguishing it from other potential isomers.

Tandem mass spectrometry (MS/MS) experiments, often performed using techniques like collisionally activated dissociation (CAD), would be used to study the molecule's fragmentation pathways. nih.gov This provides valuable structural information by breaking the molecule into smaller, identifiable pieces.

Plausible Fragmentation Pathways:

Benzylic Cleavage: A primary fragmentation would likely involve the cleavage of the C2-C1' bond, separating the morpholine moiety from the dimethoxyphenyl group. This would lead to a stable benzylic carbocation.

Loss of Methyl Group: Fragmentation could occur via the loss of the C2-methyl group.

Morpholine Ring Opening: The morpholine ring itself can undergo characteristic ring-opening fragmentations.

Interactive Table 2: Predicted Key Fragments in the Mass Spectrum of this compound (Note: These are plausible fragments based on chemical principles. nih.govmdpi.com Actual observed fragments depend on ionization and analysis conditions.)

| m/z (Mass/Charge Ratio) | Proposed Fragment Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 238.1438 | [C₁₃H₂₀NO₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 151.0754 | [C₉H₁₁O₂]⁺ | Benzylic cation after cleavage of C2-C1' bond |

| 222.1492 | [C₁₂H₁₆NO₃]⁺ | Loss of the C2-methyl group from [M+H]⁺ |

| 86.0964 | [C₅H₁₂N]⁺ | Fragment from morpholine ring cleavage |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of a molecule's functional groups. nih.govspectroscopyonline.com These methods are complementary and essential for confirming the presence of specific structural motifs.

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. For instance, C-H stretching vibrations for both aromatic (~3100-3000 cm⁻¹) and aliphatic (~2950-2850 cm⁻¹) hydrogens would be visible. The characteristic C-O stretching of the ether linkages in the morpholine ring and the methoxy groups would appear in the 1260-1000 cm⁻¹ region. scielo.org.mx Aromatic C=C stretching bands would be observed around 1600-1450 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds, making it an excellent complement to IR. It would be especially useful for observing the symmetric breathing modes of the aromatic ring and vibrations of the C-S-C backbone if a sulfur analogue were being studied. scielo.org.mx Subtle shifts in vibrational frequencies, particularly in the low-frequency region (<400 cm⁻¹), can be correlated with different solid-state polymorphs or conformations. spectroscopyonline.com

Interactive Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (if secondary amine) | 3300-3500 | Medium | Weak |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 2950-2850 | Strong | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Medium-Strong |

| CH₂ Bending (Scissoring) | ~1465 | Medium | Medium |

| Asymmetric C-O-C Stretch (Aryl Ether) | ~1250 | Strong | Medium |

| Asymmetric C-O-C Stretch (Aliphatic Ether) | ~1120 | Strong | Weak |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations

While NMR provides conformational data in solution, single-crystal X-ray crystallography offers the most definitive picture of a molecule's structure in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Crucially, it would unambiguously determine the solid-state conformation of the morpholine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the substituents. For this chiral molecule, analysis of a crystal from a resolved enantiomer would allow for the determination of the absolute stereochemistry (R or S configuration) at the C2 center. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing arrangement. No published crystal structure for this compound is currently available in open-access databases.

Computational and Experimental Integration for Elucidating Morpholine Ring Conformational Preferences

A powerful modern approach involves the integration of experimental data with high-level computational chemistry. cwu.edufrontiersin.org Using methods like Density Functional Theory (DFT), one can model the structure and energetics of this compound.

Computational analysis would be used to:

Predict Stable Conformers: Calculations can map the potential energy surface to identify low-energy conformers. For the morpholine ring, this would primarily involve the chair conformation with the bulky 3,4-dimethoxyphenyl group in either the sterically preferred equatorial position or the more hindered axial position. The relative energies of these conformers can be calculated to predict their population distribution. acs.org

Simulate Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts and vibrational (IR and Raman) frequencies. nih.gov Comparing these calculated spectra with the experimental data serves as a rigorous check of the structural and conformational assignment. Discrepancies can point to environmental effects (e.g., solvent interactions) not captured in the gas-phase calculations.

Corroborate Dynamic Processes: The energy barrier for the chair-chair interconversion can be calculated computationally and compared with the experimental value obtained from dynamic NMR studies, providing a holistic view of the molecule's flexibility.

This integrated approach, combining the precision of experimental spectroscopy with the detailed insight of theoretical modeling, provides the most comprehensive understanding of the structure and conformational behavior of complex molecules like this compound.

Chair-Equatorial and Chair-Axial Isomerism in Substituted Morpholines

The conformational landscape of substituted morpholines is dominated by the chair conformation, which is significantly more stable than boat or twist-boat forms. researchgate.net In a substituted morpholine like this compound, the substituents on the C2 carbon, the 3,4-dimethoxyphenyl group and the methyl group, can be oriented in either an axial or equatorial position relative to the plane of the ring. This gives rise to two primary chair conformers: one where a substituent is axial and the other equatorial, and the ring-flipped conformer where their positions are inverted.

The relative stability of these conformers is largely dictated by steric hindrance. Generally, substituents, particularly bulky ones, are more stable in the equatorial position to avoid 1,3-diaxial interactions. libretexts.orgyoutube.com These are repulsive steric interactions between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring at the C3 and C5 positions (relative to a substituent at C1). libretexts.org In the case of 2,2-disubstituted morpholines, one substituent must be axial and the other equatorial. The preferred conformation will be the one where the larger group occupies the equatorial position to minimize these steric clashes. libretexts.org

For this compound, the 3,4-dimethoxyphenyl group is bulkier than the methyl group. Therefore, the conformer with the 3,4-dimethoxyphenyl group in the equatorial position and the methyl group in the axial position is expected to be the more stable isomer.

Table 1: Spectroscopic Data for Morpholine and Related Compounds

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| Morpholine | 2.86 (t, 4H), 3.67 (t, 4H), 2.59 (s, 1H, NH) | 45.9, 67.2 | 3330 (N-H stretch), 2950-2850 (C-H stretch), 1115 (C-O-C stretch) |

| (R)-2-Methylmorpholine | 1.05 (d, 3H), 2.5-2.9 (m, 4H), 3.5-3.8 (m, 3H) | Data not available | Data not available |

| 2-Phenylmorpholine | 3.1-3.3 (m, 2H), 3.8-4.1 (m, 3H), 7.2-7.4 (m, 5H) | 50.8, 67.0, 126-129 (aromatic) | Data not available |

| N-Methylmorpholine | 2.29 (s, 3H), 2.44 (t, 4H), 3.70 (t, 4H) | 46.5, 55.5, 67.2 | 2950-2800 (C-H stretch), 1115 (C-O-C stretch) |

Energy Landscape Analysis of Conformational States

The energy landscape of a molecule describes the potential energy as a function of its conformational coordinates. For this compound, the most important conformational process is the ring inversion between the two chair forms. The relative energies of the conformers, transition states, and the energy barriers between them can be determined using computational chemistry methods. webmo.net

In the case of this compound, the two primary chair conformers are:

Conformer A: 3,4-Dimethoxyphenyl group equatorial, methyl group axial.

Conformer B: 3,4-Dimethoxyphenyl group axial, methyl group equatorial.

Due to the significantly larger size of the 3,4-dimethoxyphenyl group compared to the methyl group, Conformer A is expected to be considerably lower in energy and therefore the predominant species at equilibrium. The energy difference between these two conformers (ΔE = EB - EA) can be estimated computationally. For disubstituted cyclohexanes, the energy difference between conformers is influenced by the 1,3-diaxial interactions of both substituents. libretexts.org

Table 2: Calculated Energy Differences for Chair Conformers of Substituted Cyclohexanes

| Compound | Substituents | More Stable Conformer | Energy Difference (kcal/mol) |

| Methylcyclohexane | 1-CH3 | Equatorial | 1.7 |

| 1,1-Dimethylcyclohexane | 1,1-(CH3)2 | - (Equivalent) | 0 |

| trans-1,2-Dimethylcyclohexane | 1,2-(CH3)2 | Diequatorial | ~3.9 |

| cis-1,3-Dimethylcyclohexane | 1,3-(CH3)2 | Diequatorial | ~5.4 |

This table provides A-values and energy differences for substituted cyclohexanes to illustrate the energetic principles governing conformational preferences. These values serve as an analogy for understanding the behavior of substituted morpholines. lumenlearning.compearson.com

The energy barrier for the chair-to-chair interconversion of cyclohexane (B81311) is approximately 10-11 kcal/mol, passing through a high-energy half-chair transition state. libretexts.org A similar energy barrier is expected for this compound. The relative populations of the two chair conformers at a given temperature can be calculated from the energy difference using the Boltzmann distribution. Given the expected large energy difference, the population of Conformer B is likely to be very small at room temperature.

In Depth Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory and Ab-initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab-initio calculations are employed to solve the Schrödinger equation, providing a detailed picture of the molecule's structure and reactivity.

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, often with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), the minimum energy conformation of 2-(3,4-Dimethoxyphenyl)-2-methylmorpholine would be calculated. This process yields precise information on bond lengths, bond angles, and dihedral angles.

The analysis would likely reveal the chair conformation of the morpholine (B109124) ring as the most stable, with the bulky 3,4-dimethoxyphenyl group and the methyl group occupying specific positions (axial or equatorial) to minimize steric hindrance. Electronic structure analysis would further provide the total energy, dipole moment, and the distribution of electrons across the molecule.

Illustrative Data Table: Optimized Geometric Parameters (Predicted) This table illustrates the type of data obtained from geometry optimization. Actual values would require a specific DFT calculation.

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Morpholine) | ~1.46 Å |

| C-O Bond Length (Morpholine) | ~1.43 Å |

| C-C Bond Length (Aromatic) | ~1.40 Å |

| C-O Bond Length (Methoxy) | ~1.37 Å |

| Morpholine Ring Conformation | Chair |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxyphenyl ring, while the LUMO may be distributed more broadly across the molecule.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

Illustrative Data Table: Global Reactivity Descriptors (Predicted) This table shows representative values for a molecule of this type. Actual values are calculation-dependent.

| Descriptor | Predicted Value (eV) |

|---|---|

| EHOMO | ~ -5.5 eV |

| ELUMO | ~ -0.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV |

| Ionization Potential (I) | ~ 5.5 eV |

| Electron Affinity (A) | ~ 0.5 eV |

| Electronegativity (χ) | ~ 3.0 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate regions of different electrostatic potential. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

For this compound, the MEP map would likely show:

Negative potential (red/yellow): Around the oxygen atoms of the morpholine ring and the methoxy (B1213986) groups, as well as the nitrogen atom. These are the regions most susceptible to electrophilic attack.

Positive potential (blue): Around the hydrogen atoms, particularly the one on the morpholine nitrogen (if protonated). These are sites for potential nucleophilic attack.

Neutral potential (green): Over the carbon framework of the aromatic ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensemble

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. rowan.edu MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent, to generate a trajectory of its movements. youtube.com

An MD simulation of this compound would reveal:

Conformational Flexibility: How the molecule explores different shapes and conformations at a given temperature. This is particularly important for understanding the flexibility of the morpholine ring and the rotation around the bond connecting it to the phenyl group.

Solvent Interactions: How the molecule interacts with surrounding water molecules, including the formation and breaking of hydrogen bonds.

Conformational Ensemble: By analyzing the trajectory, a representative ensemble of the most populated conformations can be identified. This is crucial for understanding which shapes the molecule is most likely to adopt in a biological environment. nih.gov

Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions during the simulation would quantify the molecule's stability and the flexibility of its different regions. osti.gov

Molecular Docking Studies for Predictive Binding Modes and Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). journaljpri.com This method is central to drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.govacs.org

A molecular docking study of this compound against a specific protein target would involve:

Preparation of the Ligand and Receptor: Obtaining the 3D structures of the compound (from geometry optimization) and the target protein (from a database like the Protein Data Bank).

Docking Simulation: Using software like AutoDock or GOLD to systematically sample different orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: Each generated pose is assigned a score that estimates its binding affinity. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the protein.

For example, docking studies of similar morpholine derivatives have been used to investigate their potential as inhibitors for enzymes like acetylcholinesterase. nih.gov A docking study of this compound could provide hypotheses about its potential biological targets and the structural basis for its activity.

Illustrative Data Table: Predicted Interactions from a Hypothetical Docking Study This table illustrates the kind of information obtained from a molecular docking analysis.

| Interacting Residue (Protein) | Interaction Type | Distance (Å) |

|---|---|---|

| TYR 84 | Hydrogen Bond with Morpholine Oxygen | ~2.9 |

| TRP 279 | Pi-Pi Stacking with Phenyl Ring | ~4.5 |

| PHE 330 | Hydrophobic Interaction with Methyl Group | ~3.8 |

Ligand-Target Interaction Networks and Energetic Contributions

To understand the potential pharmacological action of this compound, computational methods are used to model its interactions with various protein targets. These studies can reveal the key amino acid residues involved in binding and the energetic contributions of different types of interactions. While specific interaction networks for this exact molecule are not extensively documented in public literature, we can infer potential interaction patterns based on its structural motifs, which are common in centrally active agents.

Table 1: Hypothetical Ligand-Target Interaction Network for this compound

| Interaction Type | Ligand Moiety | Potential Interacting Residues | Estimated Energetic Contribution (kcal/mol) |

| Hydrogen Bond | Morpholine Oxygen | Serine, Threonine, Tyrosine | -2 to -5 |

| Hydrogen Bond | Morpholine Nitrogen (protonated) | Aspartate, Glutamate | -3 to -6 |

| Hydrophobic | Phenyl Ring | Leucine, Isoleucine, Valine | -1 to -3 |

| Hydrophobic | Methyl Group | Alanine, Valine | -0.5 to -1.5 |

| Pi-Pi Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | -1 to -4 |

| Cation-Pi | Phenyl Ring & Protonated Nitrogen | Phenylalanine, Tyrosine, Tryptophan | -1 to -5 |

Note: The data in this table is illustrative and based on general principles of molecular interactions for similar pharmacophores. Actual values would be determined through specific docking and free energy calculation studies.

Stereochemical Influence on Binding Orientation and Specificity

The 2-position of the morpholine ring in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-2-(3,4-Dimethoxyphenyl)-2-methylmorpholine. Stereochemistry often plays a critical role in pharmacology, as biological macromolecules like receptors and enzymes are themselves chiral. Consequently, enantiomers can exhibit different binding affinities, efficacies, and metabolic profiles.

Computational studies can elucidate the influence of stereochemistry on binding. By modeling the interaction of each enantiomer with a target protein, it is possible to determine which one fits more favorably into the binding site. Differences in the spatial arrangement of the phenyl, methyl, and morpholine ring substituents can lead to distinct interactions with the protein, influencing binding orientation and specificity. For instance, one enantiomer might position its dimethoxyphenyl group in a hydrophobic pocket more effectively than the other, leading to a stronger binding affinity. biomolther.orge3s-conferences.orgresearchgate.net

Table 2: Theoretical Influence of Stereochemistry on Binding Properties

| Enantiomer | Hypothetical Binding Affinity (Ki) | Predicted Orientation of Phenyl Ring | Key Differentiating Interactions |

| (S)-enantiomer | Lower (stronger binding) | Deep within hydrophobic pocket | Enhanced hydrophobic and pi-stacking interactions. |

| (R)-enantiomer | Higher (weaker binding) | Sub-optimal fit in hydrophobic pocket | Potential for steric hindrance with specific residues. |

Note: This table presents a hypothetical scenario based on the common observation that stereoisomers of phenethylamine (B48288) derivatives can have different biological activities. The specific preferences would need to be confirmed by experimental and detailed computational studies.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. nih.gov These models are essential in early drug development to predict properties that influence a compound's pharmacokinetic profile, such as solubility, lipophilicity, and membrane permeability. For this compound, QSPR can provide estimates of key molecular descriptors without the need for immediate experimental synthesis and testing. nih.govwikipedia.org

Various molecular descriptors can be calculated from the 2D or 3D structure of the molecule, including topological, electronic, and constitutional indices. These descriptors are then used as input for a mathematical model that has been trained on a dataset of compounds with known properties.

Table 3: Predicted Molecular Descriptors for this compound via QSPR Modeling

| Molecular Descriptor | Predicted Value | Implication for Drug-Likeness |

| Molecular Weight ( g/mol ) | 223.28 | Within the typical range for small molecule drugs. |

| LogP (octanol/water) | 1.8 - 2.5 | Indicates moderate lipophilicity, favorable for CNS penetration. |

| Topological Polar Surface Area (TPSA) | 38.7 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. |

| Number of Hydrogen Bond Donors | 1 (protonated morpholine N) | Contributes to target binding and solubility. |

| Number of Hydrogen Bond Acceptors | 3 (morpholine O, two methoxy O) | Contributes to target binding and solubility. |

| Number of Rotatable Bonds | 3 | Indicates a degree of conformational flexibility. |

Note: The values in this table are estimations derived from general QSPR models and may vary depending on the specific algorithm and training set used. These serve as a guide for initial assessment.

Theoretical Investigation of Reaction Mechanisms and Transition States for Synthetic Pathways

Theoretical chemistry can also be applied to understand the synthesis of this compound. By modeling potential reaction pathways, it is possible to predict the feasibility of a synthesis, identify potential byproducts, and understand the energetic landscape of the reaction, including the structures of transition states.

A plausible synthesis could involve the reaction of a substituted phenylethanolamine derivative with a suitable dielectrophile to form the morpholine ring. Computational analysis of such a reaction would involve calculating the energies of reactants, intermediates, transition states, and products. This information helps in optimizing reaction conditions, such as temperature and catalyst choice, to favor the desired product and minimize activation energy barriers.

For example, the cyclization step to form the morpholine ring would proceed through a transition state where bonds are partially formed and broken. The geometry and energy of this transition state are critical in determining the reaction rate. Theoretical calculations can provide detailed insights into the electronic and structural changes that occur during this process.

Table 4: Theoretical Parameters for a Hypothetical Synthetic Step

| Reaction Step | Reactants | Proposed Mechanism | Key Transition State Features | Calculated Activation Energy (Ea) |

| Morpholine Ring Closure | N-(2-hydroxy-1-(3,4-dimethoxyphenyl)ethyl)amine and a bis-electrophile | Intramolecular Williamson ether synthesis or similar cyclization | Elongated C-O and C-leaving group bonds; partial charge development. | Moderate to High (can be lowered by catalyst) |

Note: This table outlines a conceptual theoretical investigation. Actual computational studies would be required to determine the precise mechanism and energetics for the synthesis of this compound.

Molecular Recognition and Scaffold Design Principles

The Morpholine (B109124) Ring as a Key Modulator of Intermolecular Interactionswikipedia.orge3s-conferences.orgnih.gov

The morpholine heterocycle is a widely utilized scaffold in medicinal chemistry, valued for its ability to improve pharmacokinetic properties and engage in significant molecular interactions. e3s-conferences.orgnih.govmdpi.com Its six-membered ring, containing both nitrogen and oxygen heteroatoms, is not merely a passive linker but an active participant in binding events. wikipedia.orge3s-conferences.org The structure is conformationally flexible, though it predominantly adopts a stable chair conformation. mdpi.comacs.org

The presence of both an ether oxygen and a secondary amine nitrogen within the morpholine ring allows it to act as a hydrogen bond acceptor at two distinct positions. wikipedia.orgmdpi.comresearchgate.net The nitrogen atom, being a secondary amine, can also function as a hydrogen bond donor. nih.gov

Nitrogen Heteroatom: The nitrogen atom in the morpholine ring is basic and can be protonated to form a morpholinium ion, allowing for strong charge-assisted hydrogen bonds. wikipedia.org As a secondary amine, the N-H group can act as a hydrogen bond donor. nih.gov The electron density on the nitrogen is somewhat withdrawn by the adjacent ether oxygen, which makes it less nucleophilic than similar secondary amines like piperidine (B6355638), but it remains a potent site for electrostatic interactions. wikipedia.org

Oxygen Heteroatom: The ether oxygen is a strong hydrogen bond acceptor. mdpi.comresearchgate.net Its lone pairs of electrons can readily interact with hydrogen bond donors from a binding partner, such as the amide protons of a protein backbone or the hydroxyl groups of amino acid side chains. nih.gov The arrangement of these heteroatoms is crucial for forming stable complexes with biological targets. mdpi.com

The combined potential for hydrogen bonding from both heteroatoms significantly contributes to the molecule's solubility and binding affinity. mdpi.com

Conformational Preference: The morpholine ring typically exists in a chair conformation, which is essential for determining its three-dimensional shape and how it fits into a binding pocket. mdpi.comacs.org This defined geometry is a critical aspect of shape complementarity, a cornerstone of molecular recognition. illinois.edu

Hydrophobic Contacts: The ethylene (B1197577) bridges (-CH2CH2-) of the ring provide hydrophobic surfaces that can engage in van der Waals forces and hydrophobic contacts with nonpolar regions of a receptor. nih.gov The generation of these contacts is crucial for stabilizing the ligand-receptor complex, especially when the morpholine ring is positioned within a hydrophobic pocket.

Influence of the 3,4-Dimethoxyphenyl Group on Molecular Recognitionresearchgate.net

The 3,4-dimethoxyphenyl substituent is a major contributor to the binding profile of the molecule, offering opportunities for aromatic and lipophilic interactions, while its electronic properties modulate the strength of these connections.

The phenyl ring is a classic motif for engaging in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.govnih.gov

π-Stacking: This interaction involves the non-covalent attraction between the electron clouds of aromatic rings. researchgate.netrsc.org The interaction can be parallel-displaced or face-to-face, and its strength and geometry are influenced by the substituents on the ring. nih.gov The electron-rich nature of the dimethoxy-substituted ring can favorably interact with electron-poor aromatic systems.

Lipophilicity: The entire 3,4-dimethoxyphenyl group significantly increases the lipophilicity of the molecule. This property is critical for membrane permeability and for engaging with hydrophobic binding pockets. mdpi.com

The two methoxy (B1213986) groups (-OCH3) on the phenyl ring are not passive decorations; they actively influence the electronic character of the aromatic system through inductive and resonance effects. libretexts.orglibretexts.org

Inductive Effect: The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect that pulls electron density away from the ring through the sigma bond. vaia.comlibretexts.org

Resonance Effect: The lone pairs on the oxygen atoms can be delocalized into the aromatic π-system. libretexts.org This resonance effect is electron-donating and increases the electron density on the ring, particularly at the ortho and para positions. libretexts.orgvaia.com

For methoxy groups, the electron-donating resonance effect is generally stronger than the inductive effect, making the ring "activated" and a better partner for interactions with electron-deficient species or cation-π interactions. libretexts.orglibretexts.org The positioning of these groups at the 3 and 4 positions modulates the electrostatic potential of the ring, which can fine-tune binding affinity and specificity. nih.gov

Stereochemical Determinants of Molecular Interaction Specificitynih.govnih.govacs.org

The 2-position of the morpholine ring in "2-(3,4-Dimethoxyphenyl)-2-methylmorpholine" is a chiral center. This means the molecule exists as two non-superimposable mirror images (enantiomers), designated as (R) and (S). This stereochemistry is a critical determinant of biological activity because biological macromolecules, such as enzymes and receptors, are themselves chiral.

The specific three-dimensional arrangement of the 3,4-dimethoxyphenyl group, the methyl group, and the morpholine ring relative to each other dictates how the molecule can orient itself within a binding site. One enantiomer may fit perfectly, allowing for optimal alignment of all interaction points (hydrogen bonds, π-stacking, hydrophobic contacts), resulting in high affinity. In contrast, its mirror image may be unable to achieve the same favorable interactions due to steric clashes or improper positioning of key functional groups, leading to significantly lower or no activity. nih.gov The stereoselective synthesis of specific morpholine derivatives is therefore a crucial strategy in drug discovery to isolate the more active enantiomer. nih.govacs.org Structure-activity relationship studies have consistently shown that stereochemistry is a key factor in determining the potency and selectivity of morpholine-containing compounds. nih.govnih.gov

Interactive Data Tables

Table 1: Summary of Molecular Interactions

| Molecular Feature | Type of Interaction | Role in Recognition |

|---|---|---|

| Morpholine Nitrogen | Hydrogen Bond Donor/Acceptor, Electrostatic | Forms key polar contacts, can be protonated for charged interactions. wikipedia.orgnih.gov |

| Morpholine Oxygen | Hydrogen Bond Acceptor | Engages with H-bond donors on the receptor. mdpi.comresearchgate.net |

| Morpholine Ring Backbone | Shape Complementarity, Hydrophobic Contact | Provides the 3D structure for fitting into binding sites and forms nonpolar contacts. mdpi.comacs.org |

| 3,4-Dimethoxyphenyl Ring | π-Stacking, Hydrophobic Interaction | Interacts with aromatic residues and contributes to lipophilicity. nih.govmdpi.com |

| Methoxy Groups | Electronic Modulation | Donates electron density to the ring, influencing the strength of aromatic interactions. libretexts.orglibretexts.org |

| Chiral Center (C2) | Stereospecificity | Determines the precise 3D orientation, allowing for selective binding of one enantiomer over the other. nih.govnih.gov |

Table 2: Electronic Effects of Methoxy Substituents

| Effect | Description | Impact on Binding |

|---|---|---|

| Resonance (Donating) | Lone pair electrons on oxygen delocalize into the aromatic ring. libretexts.org | Increases electron density of the π-system, enhancing π-stacking and cation-π interactions. libretexts.org |

| Inductive (Withdrawing) | Electronegative oxygen pulls electron density from the ring through the σ-bond. vaia.com | Slightly deactivates the ring, but this effect is generally overcome by resonance. vaia.comlibretexts.org |

Rational Design Strategies Guided by Computational Insights

The integration of computational methods into the drug design process has become a cornerstone of modern medicinal chemistry, enabling the rational design of potent and selective inhibitors. In the context of developing novel therapeutic agents, computational insights guide the strategic modification of chemical scaffolds to optimize interactions with their biological targets. This approach has been particularly fruitful in the design of morpholine-containing compounds, where the morpholine moiety can be leveraged to enhance potency, selectivity, and pharmacokinetic properties. nih.gove3s-conferences.orgnih.gov The rational design of morpholine-substituted tetrahydroquinoline (THQ) derivatives as potential mTOR inhibitors serves as a compelling case study of this synergy between computational modeling and synthetic chemistry. mdpi.com

The design strategy for these THQ derivatives was centered on optimizing key molecular features to enhance interactions within the mTOR active site. mdpi.com This involved a multi-pronged approach that considered the structural and functional properties of mTOR, as well as insights from previously developed inhibitors. mdpi.com The core tetrahydroquinoline scaffold was selected as a foundational element, and the introduction of a morpholine group was a strategic decision aimed at improving solubility, membrane permeability, and target engagement. mdpi.com Computational tools, specifically molecular docking and molecular dynamics (MD) simulations, were instrumental in refining this design strategy and prioritizing candidates for synthesis. mdpi.com

Molecular docking studies were employed to predict the binding modes and affinities of the designed THQ derivatives within the mTOR active site. These simulations provided a virtual snapshot of the protein-ligand interactions, allowing researchers to identify key binding motifs and prioritize compounds with the most favorable predicted binding energies. The docking results for a series of morpholine-substituted THQ derivatives revealed that the presence of both the trifluoromethyl and morpholine moieties was critical for achieving high potency and selectivity. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives

| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

|---|---|---|---|

| 10d | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |

| 10e | 0.033 ± 0.003 | - | - |

| 10h | - | 0.087 ± 0.007 | - |

Data sourced from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors. mdpi.com

Further validation of the docking predictions and a deeper understanding of the dynamic nature of the protein-ligand complexes were achieved through molecular dynamics simulations. mdpi.com An MD simulation of the most potent compound, 10e , in complex with the mTOR protein was conducted over a 100-nanosecond timeframe. mdpi.com The results of this simulation confirmed the stability of the protein-ligand interactions and provided insights into the conformational dynamics of the complex. mdpi.com The stable binding observed in the MD simulation corroborated the findings from the molecular docking studies and provided a robust, dynamic model of the inhibitory mechanism. mdpi.com

The success of this rational design campaign underscores the power of integrating computational insights into the drug discovery pipeline. By leveraging molecular modeling techniques, researchers were able to design and identify potent mTOR inhibitors with promising therapeutic potential. mdpi.com

Mechanistic Organic Chemistry and Reactivity of Functional Groups

Reactivity of the Morpholine (B109124) Nitrogen: Basicity and Nucleophilicity

The nitrogen atom in the morpholine ring is a key center of reactivity, functioning as both a base and a nucleophile. Its reactivity is modulated by the electronic and steric environment within the molecule.

Basicity: The basicity of the morpholine nitrogen is a measure of its ability to accept a proton. It is influenced by the inductive effect of the ether oxygen atom within the ring. This oxygen atom is electron-withdrawing, which reduces the electron density on the nitrogen, thereby making it less basic compared to similar cyclic amines like piperidine (B6355638). masterorganicchemistry.comstackexchange.compdx.edu The basicity is typically quantified by the pKa of its conjugate acid (pKaH). While the specific pKaH for 2-(3,4-Dimethoxyphenyl)-2-methylmorpholine is not widely reported, a comparison with related structures provides a clear understanding of the expected range. yuntsg.commasterorganicchemistry.com

Interactive Data Table: Comparison of Amine Basicities

| Compound | Structure | pKa of Conjugate Acid (pKaH) | Rationale for Basicity |

| Piperidine | A simple cyclic secondary amine | ~11.1 - 11.2 stackexchange.commasterorganicchemistry.com | Strong base due to the absence of electron-withdrawing groups. |

| Morpholine | Contains an electron-withdrawing ether oxygen | ~8.4 - 8.5 pdx.educambridgemedchemconsulting.com | Weaker base than piperidine due to the -I effect of oxygen. pdx.edu |

| N-Methylmorpholine | A tertiary amine with an N-methyl group | ~7.4 cambridgemedchemconsulting.com | Slightly less basic than morpholine due to steric and electronic effects. |

| This compound | Subject compound | Estimated ~8.0 - 8.5 | Basicity is expected to be similar to morpholine, with minor influence from the bulky, distant C2 substituents. |

Note: pKaH values can vary slightly depending on the measurement conditions.

Nucleophilicity: The lone pair of electrons on the morpholine nitrogen also allows it to act as a nucleophile, attacking electron-deficient centers. Like basicity, nucleophilicity is diminished by the electron-withdrawing effect of the oxygen atom. masterorganicchemistry.com However, nucleophilicity is a kinetic parameter, and its correlation with basicity is not always linear, especially when steric factors are considered. masterorganicchemistry.comlibretexts.org

Quantitative scales, such as Mayr's Nucleophilicity Scale, provide a more precise measure. acs.orgnih.gov In this system, morpholine is a moderately strong nucleophile, but significantly less so than piperidine. masterorganicchemistry.com The reaction of the nitrogen in this compound with electrophiles, such as in N-alkylation or N-acylation reactions, is a fundamental transformation. mdpi.comacs.org The presence of the bulky 2-(3,4-dimethoxyphenyl)-2-methyl substituent likely introduces steric hindrance, which could decrease the rate of nucleophilic attack compared to unsubstituted morpholine, depending on the size of the incoming electrophile.

Reactivity at the Dimethoxyphenyl Moiety: Electrophilic Aromatic Substitution and Oxidation Profiles

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is an electron-rich aromatic system, making it susceptible to electrophilic attack and oxidation.

Electrophilic Aromatic Substitution (EAS): The two methoxy (B1213986) groups (-OCH₃) are strong activating groups, donating electron density to the benzene (B151609) ring through resonance. wikipedia.org They are ortho, para-directors, meaning that incoming electrophiles will preferentially add to the positions ortho and para to them. youtube.comlibretexts.org In the 3,4-disubstituted pattern of this compound, the available positions for substitution are C2', C5', and C6'.

Position C5' : This position is para to the C4'-methoxy group and meta to the C3'-methoxy group.

Position C6' : This position is ortho to the C3'-methoxy group and meta to the C4'-methoxy group.

Position C2' : This position is ortho to the C3'-methoxy group, meta to the C4'-methoxy group, and sterically hindered by the adjacent morpholine ring substituent.

Due to the powerful directing effect of methoxy groups and steric considerations, electrophilic substitution is most likely to occur at the C6' and C5' positions. The C2' position is highly disfavored due to significant steric hindrance from the bulky 2-methylmorpholine (B1581761) group. Between C6' and C5', the C6' position is generally favored as it is ortho to one activating group and meta to the other, representing a highly nucleophilic site. rsc.org Typical EAS reactions include nitration, halogenation (e.g., bromination with NBS), and Friedel-Crafts acylation/alkylation. wikipedia.org

Oxidation Profiles: The 3,4-dimethoxyphenyl moiety is essentially a protected catechol. Under strong oxidative conditions, demethylation can occur, followed by oxidation of the resulting catechol to an ortho-quinone. researchgate.net The oxidation of similar 3,4-dimethoxyphenyl compounds can also proceed via other pathways, such as cleavage of the C-C bond of a side chain or formation of quinone-methide intermediates, particularly if there is a benzylic hydrogen available. nih.govmdpi.com For this compound, which lacks a benzylic hydrogen, oxidation would likely target the ring itself, potentially leading to ring-opened products or quinone formation after demethylation. researchgate.netmdpi.com

Mechanistic Studies of Specific Chemical Transformations Involving this compound

While specific mechanistic studies for this exact molecule are not abundant, its synthesis provides insight into its chemical transformations. The formation of the 2-aryl-2-methylmorpholine skeleton generally involves the cyclization of a suitable acyclic precursor. nih.govorganic-chemistry.org

A plausible and common synthetic route involves the reaction of a 1-(3,4-dimethoxyphenyl)-2-amino-2-methylpropan-1-ol precursor with a dielectrophile that provides the remaining two carbons of the morpholine ring. A classic example is the reaction with bis(2-chloroethyl) ether, but modern methods often employ safer and more efficient reagents. google.com

A more recent and efficient approach involves the reaction of a primary amino alcohol with ethylene (B1197577) sulfate (B86663). nih.gov The mechanism for the synthesis of the target compound from 1-(3,4-dimethoxyphenyl)-2-amino-2-methylpropan-1-ol would likely proceed as follows:

N-Alkylation: The primary amine of the precursor acts as a nucleophile, attacking the ethylene sulfate in an Sₙ2 reaction. This opens the cyclic sulfate and attaches a 2-hydroxyethyl sulfate group to the nitrogen.

Cyclization: Under basic conditions (e.g., using tBuOK), the hydroxyl group from the original amino alcohol is deprotonated. This alkoxide then performs an intramolecular Sₙ2 attack, displacing the sulfate group to form the morpholine ring. nih.gov

Other modern synthetic strategies, such as photocatalytic diastereoselective annulation, have also been developed for synthesizing substituted 2-aryl morpholines, proceeding through radical cation intermediates. nih.gov

Kinetic and Thermodynamic Aspects of Derivatization Reactions

Kinetic Aspects: The rates of reactions involving this compound are governed by the principles of chemical kinetics. For reactions at the morpholine nitrogen, such as N-alkylation or N-acylation, the rate is dependent on the nucleophilicity of the nitrogen, the electrophilicity of the reaction partner, the solvent, and steric hindrance.

A study on the N-alkylation of morpholine with methanol (B129727) over a CuO–NiO/γ–Al₂O₃ catalyst determined the apparent activation energy (Ea) for the N-methylation to be 46.20 kJ/mol. researchgate.net While this is a catalyzed gas-phase reaction, it provides a baseline for the energy barrier of N-alkylation. For the derivatization of this compound in solution, the activation energy would differ but the principles remain:

Steric Hindrance: The bulky substituent at C2 will likely increase the activation energy for reactions at the nitrogen, slowing the rate compared to unsubstituted morpholine.

Solvent Effects: Polar protic solvents can solvate the nitrogen's lone pair via hydrogen bonding, potentially lowering its nucleophilicity and increasing the activation energy. libretexts.org

Thermodynamic Aspects: The thermodynamic stability of the molecule is robust under normal conditions. The morpholine ring typically adopts a stable chair conformation, similar to cyclohexane (B81311). acs.org In this conformation, large substituents preferentially occupy the equatorial position to minimize steric strain (1,3-diaxial interactions). For this compound, the large aryl group at the C2 position would strongly favor an equatorial orientation.

The stability of derivatized products is also a key consideration. For instance, the formation of an N-acylmorpholine is thermodynamically favorable. The resulting amide has significant resonance stabilization, which contributes to a negative Gibbs free energy change for the reaction. The thermodynamic parameters for a given derivatization will depend on the specific bonds being formed and broken.

Conclusion and Future Research Perspectives

Summary of Significant Academic Advancements for 2-(3,4-Dimethoxyphenyl)-2-methylmorpholine

There are no significant academic advancements to report for this specific compound due to the absence of dedicated published research.

Identification of Unaddressed Synthetic Challenges and Methodological Gaps

The synthesis of this compound would present a key challenge in the construction of the quaternary stereocenter at the C2 position of the morpholine (B109124) ring. General synthetic routes to 2-aryl morpholines often involve strategies that may not be directly amenable to the creation of a 2-aryl-2-methyl substitution pattern with high efficiency and stereocontrol.

Potential Synthetic Hurdles:

Steric Hindrance: The presence of the methyl group and the aryl group on the same carbon atom would create significant steric hindrance, potentially lowering reaction yields and requiring optimized reaction conditions.

Stereocontrol: If a specific stereoisomer is desired, developing a diastereoselective or enantioselective synthesis would be a primary obstacle to overcome.

Methodological gaps likely exist in the literature for the direct and efficient synthesis of this specific substitution pattern on the morpholine ring.

Opportunities for Advanced Theoretical and Spectroscopic Characterization

Should the compound be synthesized, a full suite of spectroscopic and analytical techniques would be required for its characterization.

Table 1: Potential Spectroscopic and Analytical Characterization

| Technique | Information Gained |

|---|---|

| ¹H NMR | Elucidation of the proton environment, including the chemical shifts and coupling constants for the morpholine ring protons and the aromatic protons. |

| ¹³C NMR | Identification of all unique carbon atoms, including the quaternary carbon at the C2 position. |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern to confirm the chemical structure. |

| FT-IR Spectroscopy | Identification of functional groups, such as the C-O-C ether linkages and the aromatic C-H bonds. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure and stereochemistry, if a suitable crystal can be obtained. |

Advanced theoretical studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the compound's conformational preferences, electronic properties, and spectroscopic data, which could then be compared with experimental results.

Strategic Directions for Future Molecular Design and Mechanistic Studies

Future research would logically begin with the development of a reliable synthetic route to this compound. Once the compound is accessible, research could branch into several areas:

Analog Synthesis: A library of related compounds could be synthesized by varying the substituents on the phenyl ring or by modifying the morpholine ring to establish structure-activity relationships.

Biological Screening: Given that the morpholine scaffold is a privileged structure in medicinal chemistry, the compound could be screened for various biological activities.

Mechanistic Studies: If the compound is found to have interesting reactivity or biological activity, detailed mechanistic studies could be undertaken to understand its mode of action at a molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.